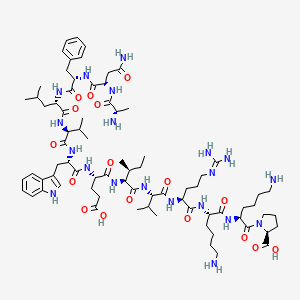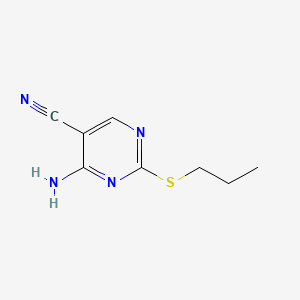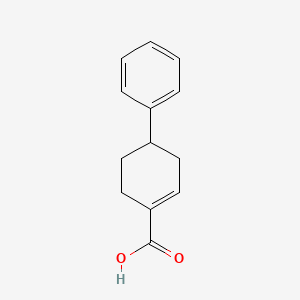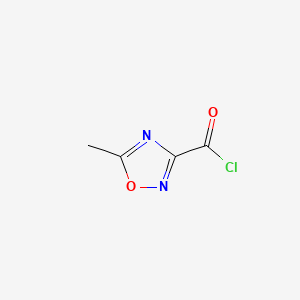
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH, also known as Substance P, is a neuropeptide that plays a crucial role in the transmission of pain signals in the central nervous system. It was first isolated in the 1930s by Ulf von Euler and John H. Gaddum and has since been extensively studied for its potential therapeutic applications.
作用機序
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P binds to neurokinin receptors in the central nervous system, initiating a cascade of intracellular signaling events that ultimately lead to the transmission of pain signals. It is also involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has a wide range of biochemical and physiological effects, including the promotion of vasodilation, the release of histamine and other inflammatory mediators, and the activation of immune cells. It has also been shown to play a role in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of studying H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is its well-established role in pain perception and inflammation, which makes it a useful target for drug development. However, its complex mechanism of action and the difficulty of measuring its levels in vivo can make it challenging to study.
将来の方向性
Future research on H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P may focus on elucidating its role in the regulation of mood and behavior, as well as its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders. Additionally, researchers may investigate the use of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P as a biomarker for pain and inflammation, as well as its potential as a diagnostic tool for certain conditions. Finally, the development of more selective neurokinin receptor agonists and antagonists may pave the way for more effective treatments for a variety of conditions.
合成法
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is a peptide composed of 11 amino acids and is synthesized in the body through a complex process involving the transcription and translation of the preprotachykinin A gene. Synthetic H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P can be produced through solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
科学的研究の応用
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has been the subject of numerous scientific studies due to its role in pain perception and inflammation. It has been implicated in a variety of conditions, including migraine headaches, arthritis, and fibromyalgia. Researchers have also investigated its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders.
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLDYJFNKAUGHT-HOLLTSQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H122N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)





![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)


![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
